3,4-Dibromopyridine-2-carboxylic acid
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Overview
Description
3,4-Dibromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H3Br2NO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and a carboxylic acid group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of pyridine derivatives. For example, starting with 2-carboxypyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dihydropyridine derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the carboxylic acid group can lead to the formation of corresponding carboxylate salts or esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted pyridine derivatives.
- Dihydropyridine compounds.
- Carboxylate salts or esters.
Scientific Research Applications
Chemistry: 3,4-Dibromopyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as enzyme inhibitors or receptor antagonists .
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its brominated structure makes it a valuable intermediate in the synthesis of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-Dibromopyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,3-Dibromopyridine-4-carboxylic acid: Similar structure but with bromine atoms at different positions.
3,4-Dibromopyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2,4-Dibromopyridine: Different substitution pattern affecting its reactivity and applications.
Uniqueness: 3,4-Dibromopyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and the formation of diverse derivatives. Its combination of bromine atoms and a carboxylic acid group provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,4-dibromopyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGPAJLEIBKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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